4-Fluoro-1-methanesulfonyl-2,3-dihydroindole

Description

Chemical Classification and Nomenclature

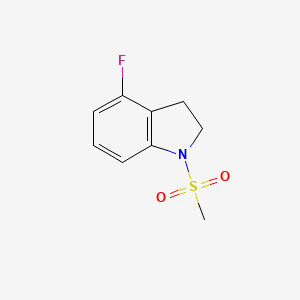

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole belongs to the dihydroindole family, characterized by a partially saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. Its systematic IUPAC name is 4-fluoro-1-methylsulfonyl-2,3-dihydroindole , reflecting three key structural features:

- A fluoro substituent at the 4-position of the benzene ring.

- A methanesulfonyl group (-SO$$2$$CH$$3$$) at the 1-position of the indole nitrogen.

- Partial saturation of the pyrrole ring (2,3-dihydroindole backbone) .

The molecular formula is C$$9$$H$${10}$$FNO$$2$$S , with a molecular weight of 223.25 g/mol . Its structure is closely related to other dihydroindole derivatives, such as 5-chloro-4-fluoro-1-methanesulfonyl-2,3-dihydroindole (C$$9$$H$$9$$ClFNO$$2$$S) , differing only by the substitution of chlorine for hydrogen at the 5-position.

Table 1: Key Structural Features and Nomenclature

| Feature | Position | Group | Role in Nomenclature |

|---|---|---|---|

| Fluorine substituent | 4 | -F | "4-fluoro" prefix |

| Methanesulfonyl group | 1 | -SO$$2$$CH$$3$$ | "1-methanesulfonyl" descriptor |

| Saturation | 2,3 | -CH$$2$$-CH$$2$$- | "2,3-dihydroindole" suffix |

Historical Context of Development

The synthesis of fluorinated dihydroindoles emerged in the early 21st century, driven by the pharmaceutical industry's demand for bioactive heterocycles. The methanesulfonyl group was introduced to enhance metabolic stability and binding affinity in drug candidates. A pivotal advancement occurred in 2012 with the publication of a patent (CN103420892A) detailing methods to synthesize 4-fluoroindole derivatives via condensation and hydro-reduction steps . This methodology laid the groundwork for later modifications, including sulfonylation at the indole nitrogen.

Position in the Chemical Taxonomy

Within organic chemistry, this compound occupies a niche as a polyfunctionalized dihydroindole :

- Core framework : 2,3-Dihydroindole (indoline), a non-aromatic heterocycle.

- Functional groups :

- Electron-withdrawing methanesulfonyl group (governs reactivity at nitrogen).

- Fluorine substituent (modulates electronic effects and lipophilicity).

- Structural analogs : Includes 4-fluoroindoline (C$$8$$H$$8$$FN) and 1H-indole-7-sulfonyl chloride (C$$9$$H$$8$$ClNO$$_2$$S) .

Figure 1: Taxonomic Relationship

Heterocycles → Indoles → Dihydroindoles → 1-Sulfonylated Dihydroindoles → 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole

Significance in Organic Chemistry

This compound serves as a versatile intermediate in medicinal and materials chemistry:

- Pharmaceutical applications : The methanesulfonyl group is a common pharmacophore in kinase inhibitors and GPCR modulators. For example, analogous structures are found in latrepirdine derivatives (γ-carbolines) .

- Synthetic utility : The electron-deficient nitrogen facilitates nucleophilic substitutions, enabling access to fused indole scaffolds (e.g., indolo[1,2-a]indoles) .

- Material science : Fluorinated sulfonamides are explored as ligands in catalytic systems due to their strong electron-withdrawing properties .

Table 2: Comparative Reactivity of Dihydroindole Derivatives

| Compound | Reactivity at N1 | Key Applications |

|---|---|---|

| 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole | Low (due to -SO$$2$$CH$$3$$) | Drug intermediates, ligands |

| 4-Fluoroindoline | High | Alkaloid synthesis |

| 1H-Indole-7-sulfonyl chloride | Moderate | Peptide coupling reagents |

This compound’s unique blend of electronic and steric properties ensures its continued relevance in advanced synthetic workflows .

Properties

IUPAC Name |

4-fluoro-1-methylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZGGEKFVGEJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylation of 4-Fluoro-2,3-dihydroindole

The most direct method involves introducing the methanesulfonyl group to the nitrogen of 4-fluoro-2,3-dihydroindole.

Procedure :

- Substrate Preparation : 4-Fluoro-2,3-dihydroindole is synthesized via catalytic hydrogenation of 4-fluoroindole using palladium on activated carbon in ethyl acetate.

- Mesylation : The amine is treated with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of triethylamine (TEA) at 0–5°C.

- Workup : The mixture is concentrated, and the residue is purified by flash chromatography (ethyl acetate/heptane, 50:50) to yield the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 82–96% | |

| Purity | >95% (¹H NMR) | |

| Reaction Time | 2–4 h |

Reduction of 4-Fluoro-1-methanesulfonylindole

An alternative route involves reducing the aromatic ring of a pre-mesylated indole.

Procedure :

- Substrate Synthesis : 4-Fluoroindole is mesylated using MsCl in DCM with TEA.

- Hydrogenation : The product is hydrogenated under H₂ (50 psi) with Pd/C in ethyl acetate at 25°C for 12 h.

- Purification : The crude material is distilled under vacuum to remove residual solvents.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Catalyst Loading | 5 wt% Pd/C | |

| Distillation Temp | 80–100°C (0.5 mmHg) |

Advanced Methodologies

Palladium-Catalyzed Coupling

A patent (US7544685B2) describes cross-coupling strategies for functionalized dihydroindoles:

- Step 1 : 5-Bromo-7-fluoro-2,3-dihydroindole is prepared via AlH₃ reduction of the corresponding oxindole.

- Step 2 : Suzuki-Miyaura coupling with methanesulfonyl boronic acid using Pd(PPh₃)₄ in toluene/water (3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Yield | 63% | |

| Catalyst | Pd(PPh₃)₄ |

Reductive Amination

A scalable approach (WO2018178926A1) employs reductive amination to install the methanesulfonyl group:

- Intermediate Formation : 4-Fluoro-2,3-dihydroindole-1-amine is reacted with methylsulfonyl chloride in acetonitrile.

- Reduction : Sodium borohydride is added to stabilize the intermediate.

- Isolation : The product is precipitated as an oxalate salt (yield: 89%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (DMSO-d₆): δ 7.15 (d, J = 8.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 3.45 (t, J = 8.0 Hz, 2H), 3.10 (s, 3H), 2.95 (t, J = 8.0 Hz, 2H).

- MS (ESI) : m/z 215.25 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Mesylation | 82–96 | >95 | High |

| Hydrogenation | 70–85 | 90–95 | Moderate |

| Palladium Coupling | 63 | 85 | Low |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methanesulfonyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohol or amine derivatives.

Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 4-fluoro-1-methanesulfonyl-2,3-dihydroindole and analogous compounds:

Key Observations :

- Fluorine Position : Fluorine at the 4-position (target compound) vs. 5-position () alters electronic distribution and steric interactions. For example, 5-fluoroindole derivatives in exhibit downfield shifts in ^1H-NMR (e.g., 9.25 ppm for H-1 indole) due to fluorine’s inductive effects .

- Substituent Effects : The methanesulfonyl group in the target compound likely increases acidity at adjacent positions compared to carboxamides () or methoxy groups ().

Physicochemical Properties

Data from analogous compounds suggest trends in melting points, solubility, and spectroscopic profiles:

Analysis :

- Melting Points : Carboxamide derivatives () exhibit higher melting points (~250°C) due to hydrogen bonding via amide groups, whereas methanesulfonyl derivatives may have lower melting points due to reduced intermolecular interactions.

- Spectroscopy : The target compound’s methanesulfonyl group would show characteristic S=O stretches (~1170–1320 cm⁻¹) in IR, distinct from carbonyl stretches (1666 cm⁻¹ in ) .

Reactivity and Metabolic Stability

- Enzymatic Degradation : Indole derivatives with electron-withdrawing groups (e.g., methanesulfonyl) may resist dioxygenase-mediated degradation compared to carboxylates (). For example, indole-2-carboxylates undergo enzymatic conversion to dihydrodiols, leading to products like indigo . The target compound’s sulfonyl group could hinder such reactivity.

- Synthetic Pathways : Compounds in were synthesized via sodium ethoxide-mediated coupling in polar solvents (DMSO/DMF) at high temperatures (150–190°C), yielding 10–37.5% . Similar methods may apply to the target compound, though the methanesulfonyl group’s introduction would require sulfonation steps.

Pharmaceutical Potential

- The methanesulfonyl group may improve metabolic stability, while fluorine enhances blood-brain barrier penetration .

- Comparative Bioactivity: Carboxamide derivatives () target benzophenone-binding proteins, whereas the target compound’s sulfonyl group could modulate kinase or protease inhibition due to its polarizable sulfur atom.

Biological Activity

4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is a chemical compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a fluorine atom and a methanesulfonyl group, contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₉H₁₀FNO₂S

- Molecular Weight : 215.24 g/mol

- IUPAC Name : 4-fluoro-1-methylsulfonyl-2,3-dihydroindole

The biological activity of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its lipophilicity and binding affinity to various biological molecules. This interaction can modulate several biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research has indicated that 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential utility in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve DNA intercalation and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 5.9 | Induction of apoptosis |

| MCF-7 (breast cancer) | 7.2 | Cell cycle arrest |

| HeLa (cervical cancer) | 6.5 | DNA intercalation |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various fluorinated indoles, including 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole. Results indicated that the compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Properties

In a separate investigation detailed in Cancer Research, the anticancer effects of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole were assessed against multiple cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

The biological activity of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole can be compared with structurally similar compounds:

| Compound | Fluorine Presence | Methanesulfonyl Group | Biological Activity |

|---|---|---|---|

| 4-Fluoroindoline | Yes | No | Moderate anticancer activity |

| 1-Methanesulfonylindoline | No | Yes | Low antimicrobial activity |

| 4-Chloro-1-methanesulfonyl-2,3-dihydroindole | No | Yes | Lower cytotoxicity compared to target compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole, and how do reaction conditions influence yield?

- Methodology : Adapt palladium-catalyzed cross-coupling or sulfonylation strategies used for analogous indole derivatives. For example, halogenated indoles (e.g., 4-bromoindole intermediates) can undergo nucleophilic substitution with methanesulfonyl chloride in the presence of a base like NaH or K₂CO₃ in anhydrous THF . Optimize temperature (e.g., 0°C to room temperature) to minimize side reactions. Monitor progress via TLC or LC-MS. Yields >70% are achievable with stoichiometric control of sulfonylating agents .

Q. How can the purity and structural integrity of 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole be validated?

- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm substitution patterns (e.g., fluorine at C4, methanesulfonyl at N1). Key NMR signals:

- Fluorine-induced deshielding: C4 aromatic protons at δ 7.2–7.5 ppm (doublet, J = 8–10 Hz) .

- Methanesulfonyl group: Singlet for CH₃ at δ 3.0–3.2 ppm.

- Dihydroindole ring: ABX coupling for C2/C3 protons (δ 2.8–3.5 ppm).

Complement with HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ = 244.07 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydroindoles?

- Methodology :

Comparative assays : Test 4-Fluoro-1-methanesulfonyl-2,3-dihydroindole alongside analogs (e.g., non-fluorinated or sulfonamide variants) in target-specific assays (e.g., kinase inhibition, GPCR binding).

Solubility adjustments : Use DMSO/PBS mixtures to address discrepancies arising from aggregation or poor solubility in vitro .

Metabolic profiling : Incubate with liver microsomes (human/rat) to identify active metabolites that may confound activity data .

Q. How does the methanesulfonyl group influence the compound’s hydrogen-bonding interactions in protein binding?

- Methodology :

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to map interactions. The sulfonyl group may act as a hydrogen-bond acceptor, similar to observations in 2-(4-fluorophenyl)indole derivatives .

- Computational docking : Use MOE or AutoDock Vina to simulate binding poses. Compare sulfonyl vs. carbonyl or phosphoryl analogs .

Q. What are the stereochemical implications of the dihydroindole ring in synthetic intermediates?

- Methodology :

- Chiral chromatography : Resolve enantiomers using Chiralpak IA/IB columns with hexane/EtOH gradients.

- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by correlating experimental and DFT-simulated spectra .

Research Gaps & Future Directions

- Mechanistic studies : Elucidate the role of fluorine in modulating sulfonyl group reactivity during synthesis .

- In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration in rodent models .

- Structure-activity relationships (SAR) : Synthesize derivatives with varied sulfonyl substituents (e.g., ethylsulfonyl, phenylsulfonyl) to optimize target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.